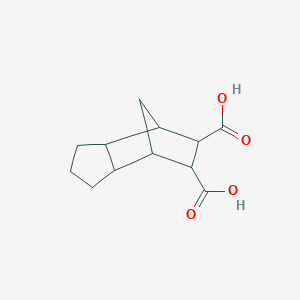
Octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid is a complex organic compound with a unique tricyclic structure. It is known for its stability and diverse reactivity, making it a valuable compound in various scientific and industrial applications. The compound’s molecular formula is C₁₀H₁₆O₄, and it is characterized by its octahydro-1H-4,7-methanoindene core with two carboxylic acid groups attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by hydrogenation and oxidation steps. The Diels-Alder reaction between a diene and a dienophile forms the tricyclic core, which is then hydrogenated to saturate the double bonds. Subsequent oxidation introduces the carboxylic acid groups at the desired positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions using specialized reactors to ensure high yield and purity. The hydrogenation and oxidation steps are carried out under controlled conditions to maintain the integrity of the tricyclic structure. Catalysts such as palladium on carbon (Pd/C) are commonly used in the hydrogenation process, while oxidizing agents like potassium permanganate (KMnO₄) are employed for the oxidation steps.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the carboxylic acid groups to alcohols or other functional groups.
Substitution: The hydrogen atoms on the tricyclic core can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
Octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The tricyclic core provides structural stability, allowing the compound to interact with multiple targets simultaneously. Pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Exo-tricyclo[5.2.1.0(2,6)]decane
- Endo-tricyclo[5.2.1.0(2,6)]decane
- Tetrahydrodicyclopentadiene
- Norbornane, 2,3-trimethylene-
Uniqueness
Octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid is unique due to its specific tricyclic structure and the presence of two carboxylic acid groups. This combination provides a balance of stability and reactivity, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and form diverse derivatives further enhances its value in scientific research and industrial processes.
Propriétés
Numéro CAS |
168196-18-7 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
tricyclo[5.2.1.02,6]decane-8,9-dicarboxylic acid |
InChI |
InChI=1S/C12H16O4/c13-11(14)9-7-4-8(10(9)12(15)16)6-3-1-2-5(6)7/h5-10H,1-4H2,(H,13,14)(H,15,16) |
Clé InChI |
RBIQXRYNBGFRGN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1)C3CC2C(C3C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


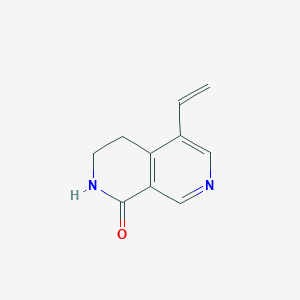
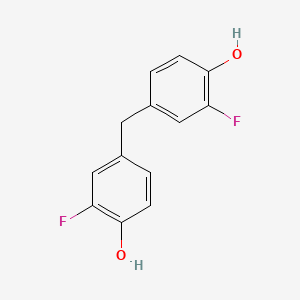
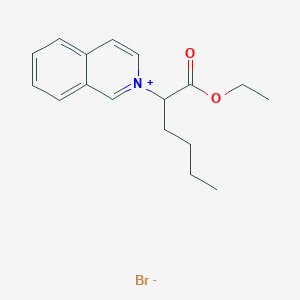
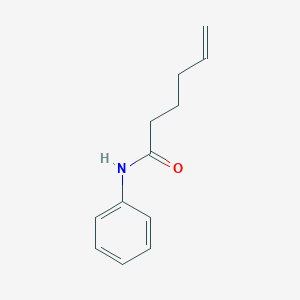
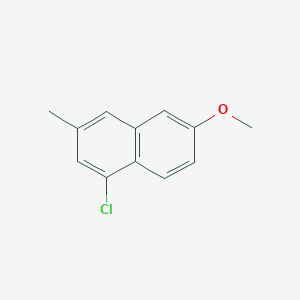
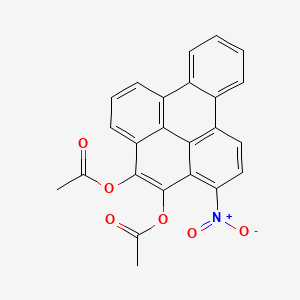
![2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}](/img/structure/B14271627.png)
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14271635.png)

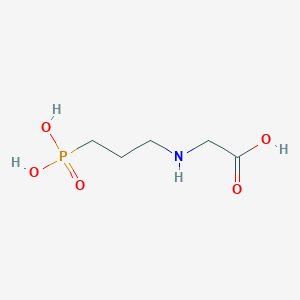
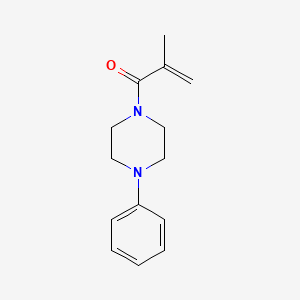
![4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14271658.png)

![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
